molecular formula C24H20N2O4 B2706015 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-95-9

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2706015
CAS No.: 929402-95-9
M. Wt: 400.434
InChI Key: BCYUUUVAZXOGKM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. The compound features a 4-methoxyphenyl group at position 3 and a pyridin-4-ylmethyl substituent at position 7. The pyridine ring in the 9-position may confer unique pharmacokinetic or receptor-binding properties compared to alkyl or aryl substituents in related analogs .

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-4-2-17(3-5-18)21-14-29-24-19(23(21)27)6-7-22-20(24)13-26(15-30-22)12-16-8-10-25-11-9-16/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYUUUVAZXOGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazinones exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key analogs:

Substituent Effects at Position 9
Compound Name Substituent at Position 9 Bioactivity/Properties Reference
Target Compound Pyridin-4-ylmethyl Hypothesized enhanced receptor interaction due to pyridine’s nitrogen lone pair
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-analog Furan-3-ylmethyl Dual osteoblast promotion and antiosteoclast activity (BMP/Smad and RANKL pathways)
9-(4-Fluorobenzyl)-2-phenyl-analog (6k) 4-Fluorobenzyl Antiviral/anti-phytopathogenic fungus activity; moderate yield (35%)
9-(4-Chlorobenzyl)-2-phenyl-analog (6l) 4-Chlorobenzyl Higher yield (41%) and crystallinity (m.p. 171–180°C)
9-Butyl-3-(4-methoxyphenyl)-analog (Formononetin 2) Butyl Osteoblast differentiation via BMP/Smad pathway

Key Observations :

  • Pyridine vs. Furan/Benzyl : Pyridine’s nitrogen atom may improve solubility or hydrogen-bonding capacity compared to furan or halogenated benzyl groups .
  • Halogenated Benzyl Groups: Chloro and bromo substituents enhance thermal stability (higher melting points) but may reduce synthetic yields compared to non-halogenated analogs .
  • Alkyl Chains: Butyl substituents (e.g., in Formononetin 2) prioritize osteogenic activity over antimicrobial effects .
Substituent Effects at Position 3
Compound Name Substituent at Position 3 Impact on Activity Reference
Target Compound 4-Methoxyphenyl Methoxy group likely enhances electron density and metabolic stability
3-(3,4-Dimethoxyphenyl)-analog (4b, n=3) 3,4-Dimethoxyphenyl Increased steric bulk; similar osteogenic activity to 4-methoxyphenyl analogs
3-(4-Chlorophenyl)-analog 4-Chlorophenyl Higher lipophilicity; potential for antimicrobial applications

Key Observations :

  • Methoxy vs. Chloro : Methoxy groups improve solubility and may modulate estrogenic activity (relevant in osteoporosis therapy), while chloro groups favor hydrophobic interactions in antimicrobial contexts .

Key Observations :

  • Yield Trends : Bulky substituents (e.g., bromobenzyl) reduce yields, while smaller groups (methylphenethyl) improve them (e.g., 66% for 6o) .
  • Thermal Stability : Halogenated analogs exhibit higher melting points, correlating with crystallinity .

Biological Activity

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C24H20N2O4\text{C}_{24}\text{H}_{20}\text{N}_{2}\text{O}_{4}

Key Physical Properties

PropertyValue
Molecular Weight400.4 g/mol
Molecular FormulaC24H20N2O4
CAS Number951995-40-7

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of various synthesized compounds related to this oxazine derivative. Notably, some derivatives demonstrated antioxidant activity exceeding that of well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Cell Cycle Arrest and Apoptosis

The mechanisms underlying the anticancer effects involve induction of cell cycle arrest and apoptosis in cancer cells. Studies suggest that the compound may interfere with specific signaling pathways that regulate cell proliferation and survival. For instance, it has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors, leading to increased apoptosis in treated cancer cells .

Radical Scavenging Mechanism

The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals. This mechanism is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer. The presence of methoxy groups on the phenyl ring enhances electron donation capabilities, contributing to its radical scavenging efficiency .

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study conducted on several derivatives indicated that those containing methoxy groups exhibited improved radical scavenging activity compared to their non-methoxy counterparts. This finding emphasizes the role of molecular structure in determining biological activity .
  • In Vitro Anticancer Studies :
    • In a comprehensive examination involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity towards U-87 glioblastoma cells at low micromolar concentrations. This selectivity suggests potential for therapeutic applications in treating aggressive brain tumors .

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